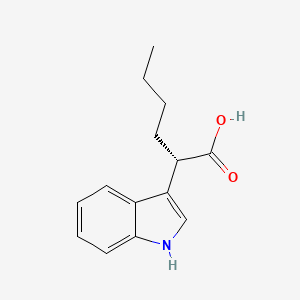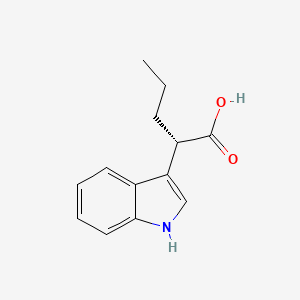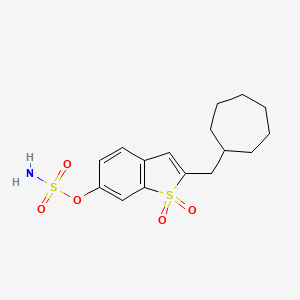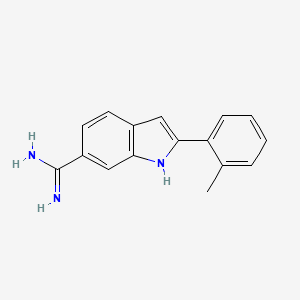
(1-Hydroxynonane-1,1-Diyl)bis(Phosphonic Acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hydroxynonane-1,1-Diyl)bis(Phosphonic Acid) is an organic compound belonging to the class of bisphosphonates. These compounds are characterized by the presence of two phosphonate groups linked through a carbon atom. Bisphosphonates are known for their ability to inhibit bone resorption, making them valuable in the treatment of various bone-related disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxynonane-1,1-Diyl)bis(Phosphonic Acid) typically involves the reaction of nonane derivatives with phosphonic acid reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the bisphosphonate structure. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of (1-Hydroxynonane-1,1-Diyl)bis(Phosphonic Acid) involves large-scale chemical reactors where the reactants are combined and subjected to optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Hydroxynonane-1,1-Diyl)bis(Phosphonic Acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
Applications De Recherche Scientifique
(1-Hydroxynonane-1,1-Diyl)bis(Phosphonic Acid) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in inhibiting enzymes involved in bone resorption.
Medicine: Investigated for its therapeutic potential in treating bone-related disorders such as osteoporosis and Paget’s disease.
Mécanisme D'action
The mechanism of action of (1-Hydroxynonane-1,1-Diyl)bis(Phosphonic Acid) involves its interaction with specific molecular targets, such as enzymes involved in bone resorption. The compound binds to these enzymes, inhibiting their activity and preventing the breakdown of bone tissue. This action helps in maintaining bone density and strength .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etidronic Acid: Another bisphosphonate with similar bone resorption inhibition properties.
Alendronic Acid: Known for its use in treating osteoporosis.
Risedronic Acid: Used in the treatment of various bone disorders.
Uniqueness
Its ability to undergo various chemical reactions and its effectiveness in inhibiting bone resorption make it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C9H22O7P2 |
|---|---|
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
(1-hydroxy-1-phosphonononyl)phosphonic acid |
InChI |
InChI=1S/C9H22O7P2/c1-2-3-4-5-6-7-8-9(10,17(11,12)13)18(14,15)16/h10H,2-8H2,1H3,(H2,11,12,13)(H2,14,15,16) |
Clé InChI |
COHUUYPEYRMWTH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide](/img/structure/B10758557.png)
![N-{2-[(4'-Cyano-1,1'-biphenyl-4-YL)oxy]ethyl}-N'-hydroxy-N-methylurea](/img/structure/B10758566.png)
![N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B10758573.png)
![7a-[(4-Cyanophenyl)methyl]-6-(3,5-Dichlorophenyl)-5-Oxo-2,3,5,7a-Tetrahydro-1h-Pyrrolo[1,2-A]pyrrole-7-Carbonitrile](/img/structure/B10758577.png)

![3-[3-(3-methyl-6-{[(1S)-1-phenylethyl]amino}-1H-pyrazolo[4,3-c]pyridin-1-yl)phenyl]propanamide](/img/structure/B10758585.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)heptadec-3-en-1-yl]acetamide](/img/structure/B10758595.png)
![N-(Trans-4-{(1s,2s)-2-Amino-3-[(3s)-3-Fluoropyrrolidin-1-Yl]-1-Methyl-3-Oxopropyl}cyclohexyl)-N-Methylacetamide](/img/structure/B10758618.png)
![N-(Tert-Butyl)-4-[5-(Pyridin-2-Ylamino)quinolin-3-Yl]benzenesulfonamide](/img/structure/B10758620.png)

![(2S)-2-{[Hydroxy(4-iodobenzyl)phosphoryl]methyl}pentanedioic acid](/img/structure/B10758642.png)

